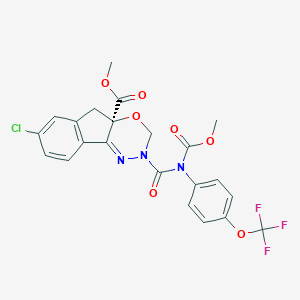

(R)-Indoxacarb

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (4aR)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317230 | |

| Record name | (R)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185608-75-7 | |

| Record name | (R)-Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185608-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185608757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoxacarb, (-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610LV0BX3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Enantiomer-Specific Metabolic Activation of Indoxacarb in Insects

Authored for Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

Indoxacarb is a potent oxadiazine insecticide distinguished by its unique requirement for metabolic activation within the target insect. This process, critical to its insecticidal efficacy, is highly selective and hinges on the chiral nature of the molecule. Commercial indoxacarb is a racemic mixture of (S)- and (R)-enantiomers, but only one is responsible for its bioactivity. This guide provides an in-depth exploration of the metabolic pathways governing indoxacarb's activation, with a specific focus on the differential fates of its (R) and (S) enantiomers. We will dissect the enzymatic processes, the resulting bioactive metabolite, its mechanism of action, and the established experimental protocols used to elucidate these complex interactions. The central finding is that indoxacarb functions as a pro-insecticide, wherein the (S)-enantiomer is selectively bioactivated to a potent neurotoxin, while the (R)-enantiomer represents an inactive component of the technical mixture.

Introduction: Indoxacarb as a Chiral Pro-Insecticide

Indoxacarb represents a significant advancement in insecticide chemistry, offering high efficacy against a broad spectrum of lepidopteran and other pest species.[1] Its classification as an oxadiazine insecticide distinguishes it from many conventional neurotoxins. The key to its success and selective toxicity lies in its identity as a pro-insecticide ; the parent compound possesses limited intrinsic activity and must be enzymatically converted into its toxic form within the insect.[2]

This bioactivation is further nuanced by the molecule's chirality. The commercial formulation of indoxacarb (DPX-MP062) is typically a 3:1 mixture of the (S)-enantiomer and the (R)-enantiomer.[1][3] As this guide will detail, the insect's metabolic machinery almost exclusively processes the (S)-enantiomer into the active toxicant, rendering the (R)-enantiomer largely inert.[1][4] This enantiomer-specific activation is a cornerstone of indoxacarb's effectiveness and its favorable safety profile in non-target organisms.[5]

The Core Metabolic Pathway: From Pro-Insecticide to Potent Neurotoxin

The metabolic journey of indoxacarb in a susceptible insect is a two-stage process involving an initial, critical activation step followed by secondary detoxification pathways.

The Critical Bioactivation Step: N-decarbomethoxylation

The conversion of indoxacarb to its active form is a hydrolytic cleavage reaction. Insect enzymes remove the carbomethoxy group from the parent molecule, yielding the N-decarbomethoxyllated metabolite, known as DCJW.[1][6][7] This single metabolic transformation is responsible for a dramatic increase in toxicity. The DCJW metabolite is a far more potent blocker of insect sodium channels than the parent indoxacarb molecule.[4][3]

Key Enzymes: The Role of Insect Esterases and Amidases

The bioactivation of indoxacarb to DCJW is catalyzed by hydrolytic enzymes, primarily carboxylesterases (CarE) and amidases, which are abundant in the insect midgut and fat body.[1][4] The high rate of this conversion, especially in lepidopteran larvae, ensures that after ingestion, the parent compound is rapidly transformed into the lethal DCJW metabolite, leading to swift onset of neurotoxic symptoms like paralysis and feeding cessation.[1][7] The involvement of these enzymes is a key factor in indoxacarb's selective toxicity; mammals metabolize indoxacarb differently, leading to inactive metabolites rather than potent neurotoxins.

Enantiomer-Specific Metabolism: The Divergent Fates of (S)- and (R)-Indoxacarb

The central tenet of indoxacarb's metabolism is its stereospecificity. The insect's esterases and amidases selectively act on the (S)-enantiomer.

-

(S)-Indoxacarb: This enantiomer is efficiently metabolized to (S)-DCJW , the highly active neurotoxin. It is this metabolite that binds to and blocks voltage-gated sodium channels in the insect's nervous system.[1][4]

-

This compound: In stark contrast, the (R)-enantiomer is a poor substrate for the activating enzymes. Consequently, it is not significantly converted to its corresponding (R)-DCJW form. Both the parent this compound and its potential metabolite, (R)-DCJW, are considered biologically inactive against insect sodium channels.[1][4]

Therefore, the insecticidal activity of commercial indoxacarb is attributable almost entirely to the bioactivation of its (S)-enantiomer. The (R)-enantiomer acts merely as an isomeric impurity in this context.

Secondary Metabolism and Detoxification

While bioactivation is the critical toxification pathway, insects also possess detoxification mechanisms. Both the parent indoxacarb molecule and the active DCJW metabolite can be further metabolized by cytochrome P450 monooxygenases (P450s).[6] These enzymes typically introduce hydroxyl groups or catalyze the opening of the oxadiazine ring, creating more polar metabolites that are more easily excreted.[6] In cases of insecticide resistance, upregulation of these P450 enzymes can lead to enhanced detoxification of DCJW, reducing the insecticide's efficacy.[8]

The following diagram illustrates the enantiomer-specific metabolic pathways of indoxacarb in insects.

Experimental Methodologies for Elucidating Metabolic Pathways

The metabolic fate of indoxacarb has been characterized through a combination of in vivo and in vitro techniques. These protocols are designed to identify the enzymes responsible and quantify the rate of metabolic conversion.

In Vivo Synergist Bioassays

Synergists are chemicals that inhibit specific classes of metabolic enzymes. By co-administering a synergist with an insecticide, it is possible to infer the role of the inhibited enzymes.

-

Principle: If an enzyme is responsible for detoxifying an insecticide, inhibiting that enzyme will increase the insecticide's toxicity (synergism). Conversely, if an enzyme is responsible for activating a pro-insecticide, inhibiting that enzyme will decrease the pro-insecticide's toxicity (antagonism).

-

Key Synergists:

-

S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.

-

Piperonyl Butoxide (PBO): An inhibitor of P450 monooxygenases.

-

-

Expected Outcome for Indoxacarb: Administration of DEF with indoxacarb is expected to show antagonism, as DEF inhibits the esterases required for bioactivation to toxic DCJW.[9] PBO may show synergism, particularly in resistant strains, by inhibiting the detoxification of DCJW.[8]

Protocol 1: General Synergist Bioassay Workflow

-

Insect Rearing: Use a susceptible laboratory strain of the target insect (e.g., Spodoptera frugiperda or Plutella xylostella).

-

Dose-Response Determination: Perform a preliminary bioassay with indoxacarb alone (e.g., via diet incorporation or topical application) to determine the LC50 (lethal concentration for 50% of the population).

-

Synergist Pre-treatment: Expose a cohort of insects to a sub-lethal concentration of the synergist (e.g., PBO or DEF) for a defined period (e.g., 1-2 hours) prior to insecticide exposure. A control group should be treated with the solvent only.

-

Insecticide Application: Expose both the synergist-pre-treated and control insects to a range of indoxacarb concentrations centered around the previously determined LC50.

-

Mortality Assessment: Record mortality at a fixed time point (e.g., 48 or 72 hours).

-

Data Analysis: Calculate the LC50 for both the indoxacarb-only and the synergist+indoxacarb groups. The Synergism Ratio (SR) is calculated as: SR = LC50 of Indoxacarb alone / LC50 of Indoxacarb + Synergist. An SR > 1 indicates synergism; an SR < 1 indicates antagonism.

In Vitro Metabolism Assays

In vitro assays using subcellular fractions from insect tissues provide direct evidence of metabolic conversion and allow for the characterization of enzyme kinetics.

Protocol 2: In Vitro Conversion of Indoxacarb to DCJW using Insect Midgut S9 Fractions

-

Tissue Dissection: Dissect midguts from a sufficient number of larvae (e.g., 4th or 5th instar) on ice. The midgut is a primary site of insecticide metabolism.[10]

-

Homogenization: Homogenize the collected tissues in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM KCl).[11][12]

-

Preparation of S9 Fraction: Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction, which contains both microsomal (P450s) and cytosolic (e.g., esterases) enzymes.[11][13]

-

Protein Quantification: Determine the protein concentration of the S9 fraction using a standard method like the Bradford or BCA assay.

-

Metabolic Reaction:

-

In a microcentrifuge tube, combine the S9 fraction (e.g., to a final protein concentration of 1-2 mg/mL), a buffer solution, and any necessary cofactors. For P450-mediated reactions, an NADPH-generating system would be required, but it is often omitted when specifically studying esterase activity.[6]

-

Pre-incubate the mixture at a set temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of indoxacarb (dissolved in a minimal amount of solvent like acetonitrile or DMSO).

-

-

Time-Course Sampling: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction tubes at high speed (e.g., >12,000 x g) to pellet the precipitated protein. Transfer the supernatant to a new vial for analysis.

-

LC-MS/MS Analysis: Quantify the disappearance of the parent indoxacarb and the formation of the DCJW metabolite using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15]

Analytical Quantification by LC-MS/MS

LC-MS/MS is the gold standard for accurately identifying and quantifying insecticides and their metabolites in complex biological matrices.

Protocol 3: Key Parameters for LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode is effective for both indoxacarb and DCJW.[15]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion → product ion transitions for each analyte.

-

MRM Transitions (Example): Specific mass transitions for indoxacarb and DCJW would be determined by infusing pure standards into the mass spectrometer.

-

-

Quantification: Generate a calibration curve using analytical standards of indoxacarb and DCJW in a matrix that mimics the final sample extract (matrix-matched calibration) to account for any matrix effects.[16][17]

Quantitative Insights into Indoxacarb Metabolism and Toxicity

The differential metabolism and activity of indoxacarb enantiomers are reflected in quantitative toxicity data.

Table 1: Comparative Toxicity of Indoxacarb and its Metabolite DCJW

| Compound | Insect Species | Bioassay Type | LD50 / LC50 Value | Citation |

|---|---|---|---|---|

| Indoxacarb | Musca domestica | Topical | ~1.0 µ g/fly | [4] |

| DCJW | Musca domestica | Topical | ~0.2 µ g/fly | [4] |

| Indoxacarb | Acyrthosiphon pisum | Ingestion (72h) | 6.2 x 10⁻⁶ M | [18] |

| (S)-Indoxacarb | Plutella xylostella | Not Specified | Higher Toxicity | [19] |

| this compound | Plutella xylostella | Not Specified | Lower Toxicity |[19] |

Data demonstrates that DCJW is significantly more toxic (approx. 5-fold in houseflies) than the parent compound, confirming its role as the active metabolite. Furthermore, studies on individual enantiomers consistently show the (S)- form to be more toxic than the (R)- form.

Table 2: Effect of Metabolic Inhibitors on Indoxacarb Toxicity in Spodoptera frugiperda

| Synergist | Target Enzyme | Effect on Indoxacarb Toxicity | Synergism Ratio (SR) | Implication | Citation |

|---|---|---|---|---|---|

| PBO | P450s | Synergism | 3.22 | P450s are involved in detoxifying the active metabolite. | [8] |

| DEF | Esterases | Antagonism (Expected) | < 1 | Esterases are required for bioactivation. | [9] |

| TPP | Esterases | No Significant Effect | ~1 | May indicate other hydrolases (amidases) are also key. |[8] |

This data from resistant fall armyworm shows that inhibiting P450s increases indoxacarb's toxicity, confirming their role in detoxification. The expected antagonism from esterase inhibitors like DEF would confirm their primary role in bioactivation.

Conclusion

The metabolic activation of indoxacarb is a highly specific and efficient process that underpins its insecticidal action. It is not indoxacarb itself, but its (S)-enantiomer metabolite, (S)-DCJW, that is the true toxicant. This bioactivation is mediated by esterases and amidases within susceptible insects. The (R)-enantiomer, which comprises a portion of the technical product, is not a substrate for this activation pathway and is considered inactive. This enantiomer-selective metabolism is a critical feature, contributing to the compound's high efficacy in target pests and its relative safety in non-target organisms. Understanding this pathway, from the whole-organism effects observed in synergism bioassays to the molecular conversions measured in in vitro enzymatic assays, is fundamental for managing insecticide resistance and designing next-generation pest control agents.

References

-

Wing, K. D., Sacher, M., Kagaya, Y., Tsurubuchi, Y., Mulderig, L., Connair, M., & Schnee, M. (2000). Bioactivation and mode of action of the oxadiazine indoxacarb in insects. Crop Protection, 19(8-10), 537-545. [Link]

-

Gondhalekar, A. D., & Scharf, M. E. (2016). Indoxacarb biotransformation in the German cockroach. Pesticide Biochemistry and Physiology, 134, 20-27. [Link]

-

Shono, T., & Scott, J. G. (2003). Insecticidal Activity and Cuticular Penetration of Indoxacarb and Its N -Decarbomethoxylated Metabolite in Organophosphorus Insecticide-Resistant and -Susceptible Strains of the Housefly, Musca domestica (L.). Journal of Pesticide Science, 28(4), 438-442. [Link]

-

State of California Department of Pesticide Regulation. (2005). ENVIRONMENTAL FATE OF INDOXACARB. [Link]

-

Wing, K. D., Andaloro, J. T., McCann, S. F., & Salgado, V. L. (2005). Indoxacarb and the sodium channel blocker insecticides: chemistry, physiology, and biology in insects. Comprehensive molecular insect science. [Link]

-

Lin, Q., Deng, P., Feng, T., Zhang, Y., Chen, L., Zhou, Z., & Liu, Y. (2023). Enantioselectivity of indoxacarb enantiomers in Bombyx mori larvae: toxicity, bioaccumulation and biotransformation. Pest Management Science, 79(3), 1234-1242. [Link]

-

Hafez, A. M., Mota-Sanchez, D., Hollingworth, R. M., & Wise, J. C. (2020). Metabolic mechanisms of indoxacarb resistance in field populations of Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae). Pesticide Biochemistry and Physiology, 169, 104636. [Link]

-

Hafeez, M., Iqbal, N., Khan, H. A. A., & Akram, W. (2022). Characterization of Indoxacarb Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. Insects, 13(12), 1086. [Link]

-

Wang, X., He, Y., Li, S., Chang, J., & Wu, S. (2022). Sublethal effects of an indoxacarb enantiomer insecticide on Plutella xylostella caterpillar and Chrysoperla sinica predator. Ecotoxicology and Environmental Safety, 249, 114400. [Link]

-

Wang, X., He, Y., Li, S., Chang, J., & Wu, S. (2023). Sublethal effects of an indoxacarb enantiomer insecticide on Plutella xylostella caterpillar and Chrysoperla sinica predator. Toxics, 11(3), 212. [Link]

-

Khan, H. A. A. (2022). Susceptibility to indoxacarb and synergism by enzyme inhibitors in laboratory and field strains of five major stored product insects in Pakistan. Scientific Reports, 12(1), 1-9. [Link]

-

Ai, H., Liang, X., Cong, L., & Li, C. (2024). Toxicokinetics and bioavailability of indoxacarb enantiomers and their new metabolites in rats. Pesticide Biochemistry and Physiology, 198, 106024. [Link]

-

Li, Y., Chen, J., Feng, Y., Li, Z., & Liu, T. (2021). Integrated mass spectrometry imaging and metabolomics reveals sublethal effects of indoxacarb on the red fire ant Solenopsis invicta. Journal of Hazardous Materials, 407, 124368. [Link]

-

Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). Indoxacarb, an oxadiazine insecticide, blocks insect neuronal sodium channels. British journal of pharmacology, 132(2), 587–595. [Link]

-

Zweigenbaum, J., & Kiontke, A. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies Application Note. [Link]

-

Hafeez, M., et al. (2022). Figure 3. Synergism by PBO, TPP and DEM in indoxacarb-treated larvae of S. frugiperda. ResearchGate. [Link]

-

Kim, H. Y., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms). Molecules, 25(24), 5866. [Link]

-

Kim, H. Y., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms). Molecules (Basel, Switzerland), 25(24), 5866. [Link]

-

Iqbal, N., Khan, H. A. A., & Akram, W. (2023). Effects of Indoxacarb on life history traits and population performance of the house fly, Musca domestica. Scientific reports, 13(1), 10825. [Link]

-

Thangjam, N., & Dhaneswari, P. (2023). A review on toxicity induced by the insecticide indoxacarb. The Pharma Innovation Journal, 12(4), 13-19. [Link]

-

Song, W., Liu, Z., & Dong, K. (2006). Molecular basis of differential sensitivity of insect sodium channels to DCJW, a bioactive metabolite of the oxadiazine insecticide indoxacarb. NeuroToxicology, 27(2), 237-244. [Link]

-

Le Goff, G., Graton, J., & Le Questel, J. Y. (2021). Nanoencapsulated deltamethrin combined with indoxacarb: An effective synergistic association against aphids. Journal of pesticide science, 46(2), 177-184. [Link]

-

Chakraborty, J., Sissons, C. H., & Smith, J. N. (1971). Inhibitors of microsomal oxidations in insect homogenates. Biochemical Journal, 121(4), 661-667. [Link]

-

Cui, L., et al. (2018). Activities of detoxification enzymes in the midgut of sixth-instar... ResearchGate. [Link]

-

WHO. (2005). INDOXACARB. inchem.org. [Link]

-

Gamil, W. E., El-Sayed, Y. A., & Abbassy, M. A. (2011). Effect of indoxacarb on some biological and biochemical aspects of Spodoptera littoralis (Boisd.) larvae. CABI Digital Library. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102075. [Link]

-

Wilkinson, C. F., & Brattsten, L. B. (1972). Microsomal Drug Metabolizing Enzymes in Insects. Drug Metabolism Reviews, 1(2), 153-228. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

-

Zhang, S., et al. (2011). Characterization of Activation Metabolism Activity of Indoxacarb in Insects by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. ResearchGate. [Link]

-

Wilkinson, C. F., & Brattsten, L. B. (1972). Microsomal Drug Metabolizing Enzymes in Insects. Semantic Scholar. [Link]

-

Frew, T. J., et al. (2017). In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. Pesticide biochemistry and physiology, 139, 1-9. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactivation and mode of action of the oxadiazine indoxacarb in insects [ouci.dntb.gov.ua]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxicokinetics and bioavailability of indoxacarb enantiomers and their new metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indoxacarb biotransformation in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. piat.org.nz [piat.org.nz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

- 17. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nanoencapsulated deltamethrin combined with indoxacarb: An effective synergistic association against aphids [jstage.jst.go.jp]

- 19. Sublethal effects of an indoxacarb enantiomer insecticide on Plutella xylostella caterpillar and Chrysoperla sinica predator - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and degradation pathways of (R)-Indoxacarb

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of (R)-Indoxacarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoxacarb is a potent oxadiazine insecticide valued for its unique mode of action, which involves blocking sodium ion channels in the nerve cells of target insect pests, leading to paralysis and death.[1] The commercially available product is enriched with the (S)-enantiomer, this compound (also referred to as DPX-KN128), which is the insecticidally active isomer.[1][2] The inactive (R)-enantiomer is designated as IN-KN127.[3] Understanding the environmental fate and degradation of this compound is paramount for assessing its ecological impact and ensuring its safe and sustainable use in agriculture. This technical guide provides a comprehensive overview of the degradation pathways of this compound in various environmental compartments, supported by detailed experimental protocols and data.

Physicochemical Properties of Indoxacarb

A substance's physicochemical properties are fundamental to predicting its environmental distribution and persistence. Indoxacarb is characterized by low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to sorb to soil and sediment rather than remain in the aqueous phase.[1][2][4] Its low vapor pressure and Henry's Law constant suggest that volatilization is not a significant dissipation route.[1][2]

| Property | Value | Source |

| Molecular Weight | 527.87 g/mol | [1] |

| Water Solubility | 0.2 mg/L (at 25°C) | [2] |

| Vapor Pressure | <1.0 x 10⁻⁷ mmHg (at 25°C) | [2] |

| Log Kow | 4.65 | [5] |

| Henry's Law Constant | <6 x 10⁻¹⁰ atm-m³/mol (at 25°C) | [1] |

| Soil Sorption Coefficient (Koc) | 2200 - 8200 mL/g | [2][6] |

Degradation in the Aquatic Environment

The fate of this compound in aquatic systems is primarily governed by two abiotic processes: hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a major pathway for indoxacarb degradation, with its rate being highly dependent on the pH of the water.[1] The degradation accelerates significantly under alkaline conditions.[1][2] Chiral analysis has demonstrated that both the (S) and (R) enantiomers of indoxacarb hydrolyze at the same rate in sterile water.[3]

Key Hydrolysis Metabolites:

-

IN-KT413: A major degradation product formed under alkaline conditions.[1]

-

IN-MF014: Another significant metabolite observed at pH 9.[1][7]

Hydrolysis Half-Life (DT₅₀) of Indoxacarb

| pH | Temperature (°C) | DT₅₀ | Source |

| 5 | 25 | ~500 days | [1][2] |

| 7 | 25 | 38 days | [1][2][5] |

| 9 | 25 | 1 day | [1][2][5] |

Aqueous Photolysis

Photodegradation in water is another critical route of dissipation for indoxacarb.[1] Studies using simulated sunlight on radiolabeled indoxacarb have shown rapid degradation, suggesting that photolysis plays a significant role in its breakdown in aquatic environments.[2] The aqueous photolysis half-life has been reported to be as short as 3.16 to 4 days.[2][6]

Key Photolysis Metabolites:

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

The objective of a hydrolysis study is to determine the rate of abiotic degradation of a substance in water at different pH values.

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of ¹⁴C-labeled this compound to each buffer solution. The use of a radiolabel is crucial for tracking the parent compound and its degradation products.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to preclude photodegradation.

-

Sampling: Collect triplicate samples from each pH solution at predetermined intervals. The sampling frequency should be adjusted based on the expected degradation rate (more frequent for pH 9).

-

Analysis:

-

Extract the samples using a suitable organic solvent (e.g., acetonitrile).[8][9]

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and degradation products.

-

Use Liquid Scintillation Counting (LSC) to determine the total radioactivity in the samples and perform a mass balance.

-

Identify major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]

-

-

Data Analysis: Calculate the first-order rate constant and the DT₅₀ value for each pH.

Caption: Workflow for a standard hydrolysis study.

Degradation in the Terrestrial Environment

In soil, the degradation of this compound is a complex process involving both microbial and abiotic pathways. It is considered moderately persistent in soil, with its degradation rate influenced by soil type, temperature, moisture, and microbial activity.[11][12]

Aerobic Soil Metabolism

Microbial degradation is a key factor in the breakdown of indoxacarb in soil under aerobic conditions.[2] The degradation can be biphasic, with an initial rapid phase followed by a slower one.[1] Studies have shown that the degradation rates of different isomeric mixtures of indoxacarb are equivalent in aerobic soils.[1] Enantioselective degradation has been observed, with the preferred enantiomer for degradation varying with soil pH.[13][14] For instance, in acidic soil, the R-(-)-enantiomer degrades faster, while in alkaline soil, the S-(+)-enantiomer is preferentially degraded.[13][14]

Key Aerobic Soil Metabolites:

-

IN-JT333: A major degradation product that is formed rapidly.[1][2]

-

IN-KG433: Another significant metabolite with a short half-life.[1]

-

Mineralization to CO₂ also occurs.[1]

Anaerobic Soil Metabolism

Under anaerobic conditions, the degradation of indoxacarb is significantly slower than in aerobic soils.[1][11]

Aerobic and Anaerobic Soil Metabolism Half-Lives (DT₅₀)

| Condition | Soil Type | Temperature (°C) | DT₅₀ (days) | Source |

| Aerobic | Silt Loam | 25 | Biphasic: 4.5 (Phase I), 12.8 (Phase II) | [1] |

| Aerobic | Various | - | <1 to 693 | [1][11] |

| Anaerobic | Total System | 25 | 186 | [1] |

| Anaerobic | Various | - | 147 to 233 | [1][11] |

Soil Photolysis

While indoxacarb is susceptible to photolysis in water, its degradation on the soil surface due to sunlight is a slower process. The soil photolysis half-life under natural sunlight has been calculated to be 139 days.[1][2][6] Given the faster rates of hydrolysis and microbial degradation, soil photolysis is likely a minor dissipation pathway.[2]

Key Soil Photolysis Metabolites:

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This study aims to determine the rate and pathway of degradation of a substance in soil under aerobic conditions.

-

Soil Selection and Characterization: Select and characterize representative agricultural soils, documenting properties like pH, organic matter content, and texture.

-

Test Substance Application: Treat fresh soil samples with ¹⁴C-labeled this compound at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect triplicate soil samples at appropriate time intervals.

-

Extraction and Analysis:

-

Extract the soil samples with a suitable solvent mixture (e.g., acetonitrile/water).

-

Quantify the parent compound and metabolites in the extracts using HPLC with a radioactivity detector.

-

Characterize and identify major transformation products using LC-MS/MS.

-

Determine the amount of non-extractable residues through combustion analysis of the extracted soil.

-

Measure the evolved ¹⁴CO₂ to quantify mineralization.

-

-

Data Evaluation: Determine the degradation kinetics and calculate the DT₅₀ and DT₉₀ values for this compound.

Caption: Standard workflow for an aerobic soil metabolism study.

Summary of Degradation Pathways

The environmental degradation of this compound is a multifaceted process leading to the formation of several key metabolites. The primary pathways are hydrolysis, photolysis, and microbial degradation.

Caption: Major degradation pathways of this compound.

Conclusion

The environmental fate of this compound is characterized by moderate persistence in soil and relatively rapid degradation in aquatic environments, particularly under alkaline and sunlit conditions. The primary degradation pathways—hydrolysis, photolysis, and microbial metabolism—lead to the formation of several metabolites, which themselves may have varying degrees of persistence and toxicity. A thorough understanding of these processes, guided by standardized experimental protocols, is essential for conducting robust environmental risk assessments and ensuring the responsible management of this important insecticide.

References

-

California Department of Pesticide Regulation. (2005). ENVIRONMENTAL FATE OF INDOXACARB. Retrieved from [Link]

-

Moncada, A. (2003). Environmental Fate of Indoxacarb. California Department of Pesticide Regulation, Environmental Monitoring Branch. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2005). INDOXACARB EVALUATION. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Pesticide Fact Sheet: Indoxacarb. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indoxacarb. PubChem. Retrieved from [Link]

-

Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: Indoxacarb. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Indoxacarb: Preliminary Ecological Risk Assessment. Retrieved from [Link]

-

Ma, Y., et al. (2020). Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions. PubMed Central. Retrieved from [Link]

-

Ma, Y., et al. (2020). Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions. ResearchGate. Retrieved from [Link]

-

Ai, S., et al. (2013). Enantioselective Degradation and Enantiomerization of Indoxacarb in Soil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Ai, S., et al. (2013). Enantioselective degradation and enantiomerization of indoxacarb in soil. PubMed. Retrieved from [Link]

-

Ramya, M., et al. (2016). Chromatogram and mass spectrum of indoxacarb degradation by B. cereus in test sample. ResearchGate. Retrieved from [Link]

-

Liu, D., et al. (2012). Enantioselective degradation of indoxacarb in cabbage and soil under field conditions. PubMed. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2008). INDOXACARB (216) RESIDUE AND ANALYTICAL ASPECTS. Retrieved from [Link]

-

Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. Retrieved from [Link]

-

European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance indoxacarb. PMC. Retrieved from [Link]

-

Spomer, S. M. (2012). Environmental fate of chlorantraniliprole and indoxacarb termiticides and bioefficacy against eastern subterranean termites, Reticulitermes flavipes (Kollar) (Isoptera: Rhinotermitidae). UNL Digital Commons. Retrieved from [Link]

-

Smithers. (n.d.). Environmental Fate and Metabolism: OECD Standards. Retrieved from [Link]

-

ResearchGate. (2022). Photocatalytic Degradation of Indoxacarb and Pyrethroid Pesticides Used in Cotton and Its Environmental Applications. Retrieved from [Link]

-

Fera Science Ltd. (n.d.). Environmental fate studies. Retrieved from [Link]

-

European Food Safety Authority. (n.d.). OECD development of test guidelines and methodologies. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical Method for the Determination of Indoxacarb and Metabolites in Soil. Retrieved from [Link]

-

Zhong, Y., et al. (2022). Enantioselectivity of indoxacarb during the growing, processing, and brewing of tea: Degradation, metabolites, and toxicities. ResearchGate. Retrieved from [Link]

-

Eurofins. (n.d.). Environmental Fate & Metabolism. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (2016). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]

Sources

- 1. piat.org.nz [piat.org.nz]

- 2. cdn.branchcms.com [cdn.branchcms.com]

- 3. fao.org [fao.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Indoxacarb | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Peer review of the pesticide risk assessment of the active substance indoxacarb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. "Environmental fate of chlorantraniliprole and indoxacarb termiticides " by Neil A Spomer [digitalcommons.unl.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enantioselective degradation and enantiomerization of indoxacarb in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of (R)-Indoxacarb Metabolites in Lepidopteran Pests

Executive Summary

Indoxacarb is a potent oxadiazine insecticide widely utilized for the control of lepidopteran pests.[1][2] It functions as a pro-insecticide, requiring metabolic activation within the target insect to exert its neurotoxic effects.[3][4][5] Commercially, indoxacarb is formulated as a racemic mixture, primarily composed of the insecticidally active (S)-enantiomer and the largely inactive (R)-enantiomer.[3] While the metabolic fate of the active (S)-enantiomer is well-characterized, a comprehensive understanding of the biotransformation of the (R)-enantiomer is critical for a complete toxicological profile, assessment of environmental impact, and elucidation of resistance mechanisms. This guide provides a detailed technical framework for researchers and drug development professionals, outlining the core biochemical principles and analytical methodologies required to identify and characterize the metabolites of (R)-indoxacarb in key lepidopteran species. We will delve into the causality behind experimental design, present validated protocols for sample analysis, and provide a roadmap for data interpretation, thereby establishing a self-validating system for robust metabolite identification.

The Biochemical Foundation: Indoxacarb's Duality in Lepidopteran Metabolism

Chemical Nature and Enantioselective Mode of Action

Indoxacarb is a voltage-dependent sodium channel blocker.[3][5] However, the parent compound itself has limited affinity for this target. Its insecticidal activity is contingent upon its bioactivation. This activation is highly stereospecific. The (S)-enantiomer is metabolized into a potent N-decarbomethoxylated derivative, referred to as DCJW, which is the ultimate toxicant that binds to and irreversibly obstructs sodium ion channels in the insect's nervous system.[1][3] This blockage prevents nerve impulse transmission, leading to cessation of feeding, paralysis, and death.[1] Conversely, the (R)-enantiomer and its corresponding N-decarbomethoxylated metabolite are considered biologically inactive.[3]

The Central Role of Bioactivation

The conversion of indoxacarb to its active metabolite, DCJW, is catalyzed by intracellular enzymes, specifically carboxylesterases or amidases, which are abundant in the insect midgut and fat body.[1][3][4][5][6] This metabolic cleavage of the carbomethoxy group from the parent molecule is the critical step that "switches on" the insecticidal activity. The rapid rate of this conversion in lepidopteran larvae is a key factor determining the compound's high efficacy against these pests.[3]

Competing Pathways: Detoxification and Resistance

While bioactivation is the toxification pathway, insects possess a suite of detoxification enzymes that can metabolize indoxacarb into inactive, excretable products. The two primary enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s) and carboxylesterases (CarE).[7][8][9] Overexpression or enhanced activity of these enzymes can lead to increased detoxification, preventing the accumulation of the toxic DCJW metabolite and forming the basis of metabolic resistance in pest populations.[7][9] Therefore, any investigation into indoxacarb metabolism must consider the interplay between these competing pathways of activation and detoxification, which applies to both the (S) and (R) enantiomers.

Designing a Robust Metabolite Identification Workflow

A successful metabolite identification strategy requires a logical and systematic experimental design. The primary objective is to administer this compound to a relevant lepidopteran model and track its transformation over time, enabling the capture and identification of its metabolic products.

Rationale for In Vivo Experimental Design

An in vivo approach, using live insect larvae, is paramount for obtaining a physiologically relevant snapshot of metabolism. This method accounts for the complete process of absorption (primarily through the gut), distribution to various tissues, metabolism by native enzymes in their natural cellular environment, and eventual excretion. This is superior to in vitro methods (using enzyme preparations), which are better suited for follow-up mechanistic studies on specific enzymes but cannot replicate the complex interplay of a whole organism.

Key Experimental Parameters

-

Test Organism: Select relevant lepidopteran pest species, such as the fall armyworm (Spodoptera frugiperda), cotton bollworm (Helicoverpa armigera), or diamondback moth (Plutella xylostella).[4][7][8] It is highly advantageous to include both a susceptible laboratory strain and a field-collected resistant strain to investigate differences in metabolism that may underpin resistance.

-

Dosing Method: The most relevant route of exposure is oral administration, as indoxacarb is primarily a stomach poison.[1] A leaf-dip bioassay, where larvae consume foliage treated with a known concentration of this compound, is a standard and effective method.[4]

-

Time-Course Sampling: Metabolism is a dynamic process. A time-course study is essential to capture transient intermediates and track the formation and decline of various metabolites. A typical design would involve sampling larvae at multiple time points post-ingestion (e.g., 2, 4, 8, 12, and 24 hours).

-

Sample Collection: At each time point, larvae are flash-frozen in liquid nitrogen to quench all metabolic activity instantly. This ensures that the metabolite profile at the moment of collection is preserved. Samples should be stored at -80°C until extraction.

Core Analytical Methodologies

The accurate identification of metabolites hinges on meticulous sample preparation and sensitive, high-resolution analytical instrumentation. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[10][11][12]

Protocol: Sample Extraction

This protocol is designed to efficiently extract indoxacarb and its potential metabolites from the complex biological matrix of the insect larva.

-

Preparation: Pre-chill a mortar and pestle with liquid nitrogen.

-

Homogenization: Weigh a pooled sample of 3-5 frozen larvae (~100-200 mg). Place in the pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine, homogenous powder.

-

Extraction Solvent Addition: Transfer the powdered tissue to a centrifuge tube. Add 2 mL of extraction solvent (e.g., 80:20 acetonitrile:0.025% aqueous acetic acid).[11] The acetonitrile precipitates proteins and efficiently solubilizes a wide range of analytes, while the slight acidity aids in the recovery of certain metabolites.

-

Mechanical Lysis: Vortex the tube vigorously for 1 minute. For enhanced extraction efficiency, place the tube in an ultrasonic bath for 10 minutes.[13]

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube. To maximize yield, the pellet can be re-extracted with another 1 mL of extraction solvent, centrifuged, and the supernatants combined.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water) for subsequent cleanup or direct injection.

Protocol: Extract Cleanup via Solid-Phase Extraction (SPE)

Cleanup is a critical step to remove matrix components (lipids, pigments) that can interfere with LC-MS/MS analysis, causing ion suppression and contaminating the instrument.

-

Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., a reverse-phase C18 or a mixed-mode sorbent). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

-

Sample Loading: Load the reconstituted sample extract from step 3.1.8 onto the conditioned SPE cartridge.

-

Washing: Pass 1 mL of a weak solvent (e.g., 10% methanol in water) through the cartridge to wash away highly polar interferences while retaining the analytes of interest.

-

Elution: Elute the retained indoxacarb and its metabolites with 1 mL of a strong solvent (e.g., 90% acetonitrile in water).

-

Final Preparation: Evaporate the eluted solvent to dryness under nitrogen and reconstitute in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The power of LC-MS/MS lies in its ability to physically separate metabolites by liquid chromatography and then identify them based on their mass-to-charge ratio (m/z) and specific fragmentation patterns.

-

Chromatographic Separation (LC):

-

Column: A reversed-phase C18 column (e.g., 50-100 mm length, <2 µm particle size) is typically used for separating indoxacarb and its metabolites.[11]

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid (0.1%) to improve ionization, is employed.

-

Gradient: A typical gradient might start at 10% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for indoxacarb and its metabolites.

-

Analysis Modes: The instrument should be operated in two modes sequentially or in parallel:

-

Full Scan Mode: To detect all ions within a specified mass range, allowing for the discovery of unexpected metabolites.

-

Product Ion Scan / MRM Mode: To confirm the identity of known or suspected metabolites. The instrument isolates a specific parent ion (e.g., the m/z of this compound), fragments it, and records the resulting fragment ions (product ions). This provides a structural fingerprint and is highly selective and sensitive for quantification.

-

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Use |

| Indoxacarb (R or S) | 528.1 | 203.1 | 175.1 | Quantification / Confirmation |

| DCJW (R or S) | 470.1 | 203.1 | 175.1 | Identification of Active Metabolite |

| IN-JT333 | 484.1 | 217.1 | 189.1 | Known Animal Metabolite[10] |

| Hypothetical Hydroxylated Metabolite | 544.1 | - | - | Discovery Scan |

| Table 1: Example LC-MS/MS parameters for the analysis of Indoxacarb and potential metabolites. Values are illustrative and require empirical optimization. |

Data Interpretation and Structural Elucidation

The final and most critical phase is the interpretation of the complex dataset generated by the LC-MS/MS.

-

Metabolite Profiling: The primary goal is to compare the chromatograms from the this compound-treated samples against the control (untreated) samples. Peaks that are present or significantly more abundant in the treated samples are potential metabolites.

-

Identification of Known Metabolites: The presence of the N-decarbomethoxylated metabolite ((R)-DCJW) can be confirmed by matching its retention time and fragmentation pattern to an analytical standard, if available, or by its characteristic mass shift (-58 Da) from the parent compound.

-

Identification of Novel Metabolites: For unknown peaks, high-resolution mass spectrometry is invaluable. It provides a highly accurate mass measurement, which can be used to predict the elemental formula. The fragmentation pattern (MS/MS spectrum) provides clues to the molecule's structure. Common metabolic transformations to look for include:

-

Hydroxylation: A mass increase of +16 Da.

-

Glucuronidation: A mass increase of +176 Da.

-

Cleavage of other functional groups.

-

-

Comparative Analysis: By comparing the metabolite profiles of susceptible versus resistant insect strains, one can identify metabolites that are uniquely produced or produced in much greater quantities by the resistant strain. This provides strong evidence for the specific metabolic pathways (e.g., enhanced P450-mediated hydroxylation) responsible for resistance.

By following this comprehensive guide, researchers can systematically and accurately identify the metabolic fate of this compound, contributing valuable knowledge to the fields of insecticide toxicology, resistance management, and environmental science.

References

-

Wing, K. D., et al. (2000). Bioactivation and mode of action of oxadiazine indoxacarb in insects. Archives of Insect Biochemistry and Physiology, 45(4), 150-160. [Link]

-

Heben Pesticide. (2023). Indoxacarb: A Powerful Insecticide for Lepidoptera Pest Control. Heben Pesticide News. [Link]

-

Hafeez, M., et al. (2021). Down-Regulation of P450 Genes Enhances Susceptibility to Indoxacarb and Alters Physiology and Development of Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae). Frontiers in Physiology, 12, 738559. [Link]

-

Sayyed, A. H., et al. (2006). Genetics and evidence for an esterase-associated mechanism of resistance to indoxacarb in a field population of diamondback moth (Lepidoptera: Plutellidae). Pest Management Science, 62(11), 1055-1063. [Link]

-

Kandil, M. A., et al. (2021). Toxicity and sublethal effects of chlorantraniliprole and indoxacarb on Spodoptera littoralis (Lepidoptera: Noctuidae). Applied Entomology and Zoology, 56, 115-124. [Link])

-

Food and Agriculture Organization of the United Nations. (2008). 5.15 INDOXACARB (216) RESIDUE AND ANALYTICAL ASPECTS. FAO Plant Production and Protection Papers. [Link]

-

Moustafa, A. M., et al. (2023). Characterization of Spodoptera littoralis (Lepidoptera: Noctuidae) resistance to indoxacarb: inheritance mode, realized heritability, and fitness costs. Journal of Economic Entomology, 116(5), 1464-1472. [Link]

-

Kovács, A., et al. (2023). The Comparative Toxicity, Biochemical and Physiological Impacts of Chlorantraniliprole and Indoxacarb on Mamestra brassicae (Lepidoptera: Noctuidae). Insects, 14(3), 241. [Link]

-

U.S. Environmental Protection Agency. (2014). Analytical Method for the Determination of Indoxacarb and Metabolites in Soil and Sediment Using LC/MS/MS. EPA MRID No. 49599603. [Link]

-

Rahman, M. M., et al. (2022). Optimization of an Analytical Method for Indoxacarb Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS. Separations, 9(9), 232. [Link]

-

Smirle, M. J., et al. (2020). Metabolic mechanisms of indoxacarb resistance in field populations of Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae). Pesticide Biochemistry and Physiology, 168, 104635. [Link]

-

Beyond Pesticides. (n.d.). Indoxacarb ChemicalWatch Factsheet. [Link]

-

Rahman, M. M., et al. (2022). Optimization of an Analytical Method for Indoxacarb Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS. MDPI. [Link]

-

Liu, T., et al. (2022). Integrated mass spectrometry imaging and metabolomics reveals sublethal effects of indoxacarb on the red fire ant Solenopsis invicta. Pest Management Science, 78(1), 307-317. [Link]

-

Carneiro, E., et al. (2019). Esterase activity in homogenates of Helicoverpa armigera (Hubner) (Lepidoptera: noctuidae) exposed to different insecticides and the behavioral effect. Bioscience Journal, 35(1). [Link]

-

Zhang, Y., et al. (2022). Insights into the toxicity effects of indoxacarb against Spodoptera frugiperda using metabolomics combined with mass spectrometry imaging. Pest Management Science, 78(10), 4277-4286. [Link]

-

Al-Awami, A. H., & Al-Otaibi, R. M. (2021). Analytical method for identification and determination of indoxacarb content in Suspension concentrate SC pesticide formulations. Journal of King Saud University - Science, 33(5), 101479. [Link])

-

Kandil, M. A., et al. (2021). Toxicity and sublethal effects of chlorantraniliprole and indoxacarb on Spodoptera littoralis (Lepidoptera: Noctuidae). Applied Entomology and Zoology, 56, 115-124. [Link])

-

Sosnowski, J., et al. (2020). Susceptibility and residual effect of indoxacarb formulations on major soybean lepidopteran pests. Journal of Pest Science, 93, 1029-1038. [Link])

-

Yu, Z., & You, S. (2022). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. International Journal of Molecular Sciences, 23(19), 11843. [Link])

-

Yu, Z., & You, S. (2022). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. ResearchGate. [Link])

-

Ingham, V. A., et al. (2016). Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae. Proceedings of the National Academy of Sciences, 113(33), 9272-9277. [Link])

-

Feyereisen, R. (1999). Cytochromes P450 and insecticide resistance. Insect Biochemistry and Molecular Biology, 29(3), 159-172. [Link])

-

Food and Agriculture Organization of the United Nations. (2008). Indoxacarb (216). FAO Specifications and Evaluations for Agricultural Pesticides. [Link])

-

Food and Agriculture Organization of the United Nations. (2005). INDOXACARB EVALUATION. 2005 JMPR Evaluations. [Link])

Sources

- 1. Indoxacarb: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. evolecol.hu [evolecol.hu]

- 7. Down-Regulation of P450 Genes Enhances Susceptibility to Indoxacarb and Alters Physiology and Development of Fall Armyworm, Spodoptera frugipreda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetics and evidence for an esterase-associated mechanism of resistance to indoxacarb in a field population of diamondback moth (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic mechanisms of indoxacarb resistance in field populations of Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. esjpesticides.org.eg [esjpesticides.org.eg]

An In-depth Technical Guide to the Physicochemical Properties of Crystalline (R)-Indoxacarb

Prepared by: Gemini, Senior Application Scientist

Abstract: Indoxacarb, a potent oxadiazine insecticide, operates through a unique, stereospecific mechanism of action, with the (S)-enantiomer possessing the desired insecticidal activity. Its counterpart, (R)-Indoxacarb, is largely inactive. This technical guide provides a comprehensive examination of the core physicochemical properties of the crystalline (R)-enantiomer of Indoxacarb. As the development of enantiopure active ingredients becomes increasingly critical for optimizing efficacy and minimizing off-target effects, a thorough understanding of the inactive enantiomer is paramount for researchers, formulation scientists, and regulatory professionals. This document details the molecular structure, thermal properties, solubility profile, and crystalline characteristics of Indoxacarb, with a specific focus on the (R)-isomer, providing both established data and field-proven experimental protocols for its characterization.

Introduction: The Significance of Chirality in Indoxacarb's Profile

Indoxacarb is a voltage-gated sodium channel blocker insecticide.[1][2] Its mode of action is not direct; it is a pro-insecticide that undergoes metabolic activation within the target insect.[2][3] Esterase or amidase enzymes cleave the carbomethoxy group, converting Indoxacarb into its more potent, N-decarbomethoxylated metabolite, DCJW.[2][4] This active metabolite binds preferentially to the inactivated state of neuronal sodium channels, blocking the influx of sodium ions and leading to nerve impulse disruption, paralysis, and eventual death of the insect.[3][4]

The crucial aspect of this bioactivation and binding process is its stereospecificity. The insecticidal activity resides almost exclusively with the (S)-enantiomer (also known as DPX-KN128).[5][6] The (R)-enantiomer (DPX-KN127) is considered insecticidally inactive.[5][6] Commercially available Indoxacarb formulations have evolved from a 50:50 racemic mixture (DPX-JW062) to an enriched mixture containing a higher ratio of the active (S)-isomer, typically 3:1 (DPX-MP062).[7][8]

Understanding the physicochemical properties of the inactive (R)-enantiomer is therefore not a trivial pursuit. It is essential for:

-

Quality Control: Developing robust analytical methods to quantify the enantiomeric ratio in technical grade material and formulated products.

-

Formulation Stability: Predicting and preventing physical changes like crystallization, which can be influenced by the presence of different stereoisomers and their respective crystalline forms.[9][10]

-

Environmental Fate and Toxicology: Assessing the behavior and potential impact of the inactive isomer in the environment, as enantiomers can exhibit different rates of degradation and bioaccumulation.[11]

-

Process Chemistry: Optimizing synthesis and purification processes to maximize the yield of the desired (S)-enantiomer.

This guide provides the foundational physicochemical data and analytical methodologies necessary to address these critical areas.

Caption: Indoxacarb's bioactivation and mechanism of action.

Core Physicochemical Properties

While enantiomers share identical physical properties such as melting point, solubility (in achiral solvents), and density, the properties of the racemic mixture can differ. The data presented below is for Indoxacarb, with specifications for the isomer where the source provides it. The properties of crystalline this compound are expected to be identical to those of the (S)-enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₇ClF₃N₃O₇ | [12][13] |

| Molecular Weight | 527.8 g/mol | [1][12] |

| Appearance | White powder / solid | [1][7] |

| Melting Point | 88.1 °C (for 99% pure (S)-Indoxacarb) 140-141 °C (for the racemic mixture) 87.1-141.5 °C (for 3S+1R mixture, showing two peaks) | [12][13][14][15] |

| Density | 1.44 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 1.9 x 10⁻¹⁰ mm Hg at 25 °C | [1][12] |

| Water Solubility | 0.20 mg/L at 25 °C | [6][7][12] |

| Solubility (Organic) | at 25 °C n-octanol: 14.5 g/L methanol: 103 g/L acetonitrile: 139 g/L acetone: >250 g/kg | [1][12] |

| LogP (Kow) | 4.65 | [1][12] |

Crystalline Structure and Polymorphism

The solid-state form of an active ingredient is critical to its stability, dissolution rate, and manufacturability. Indoxacarb can exist in both amorphous and crystalline states. The amorphous form has been noted to have a high tendency to aggregate, especially during prolonged storage, which poses significant challenges for formulation stability.[16] Consequently, crystalline forms are preferred for agrochemical formulations.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases. Each crystalline solid has a unique diffraction pattern, acting as a fingerprint. For the crystalline "Form A" of (S)-Indoxacarb, the characteristic diffraction peaks are reported at the following 2θ angles (using Cu-Kα radiation).[17]

| 2θ Angle (± 0.20°) |

| 9.56 |

| 14.33 |

| 18.48 |

| 19.08 |

| 19.56 |

| 23.90 |

| 27.34 |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting and crystallization.[18] The DSC thermogram for "Form A" of (S)-Indoxacarb shows a distinct melting endotherm.[17] A FAO report on a 3S+1R technical mixture of Indoxacarb noted two distinct melting peaks at approximately 88°C and 141°C, suggesting the presence of multiple crystalline forms or interactions between the enantiomers in the mixture.[15] This highlights the complexity that can arise from chiral mixtures.

Experimental Protocols

To ensure the integrity and reproducibility of physicochemical data, standardized, self-validating protocols are essential. The following sections describe methodologies for key analytical techniques.

Protocol: Characterization by X-ray Powder Diffraction (XRPD)

Causality: This protocol is designed to identify the crystalline form of this compound by comparing its diffraction pattern to a reference standard or known polymorphs. The choice of Cu Kα radiation is standard for organic molecules, providing a good balance of penetration and diffraction.[19]

Caption: Workflow for XRPD analysis of crystalline this compound.

Methodology:

-

Sample Preparation: A small amount (approx. 50-100 mg) of the crystalline this compound sample is gently ground using an agate mortar and pestle to ensure a random crystal orientation and uniform particle size.

-

Instrument Setup: An X-ray powder diffractometer is configured with a copper X-ray source (λ = 1.54056 Å). Standard operating conditions are typically set to 40 kV and 30-40 mA.

-

Data Collection: The sample is scanned over a range of 2θ angles, typically from 5° to 40°, which covers the most characteristic diffraction peaks for organic molecules.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are recorded and compared against reference data to confirm the polymorphic form.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality: This protocol determines the melting point and heat of fusion of the crystalline sample. These are fundamental thermodynamic properties that define the material's purity and crystalline form. A sharp melting peak is indicative of high purity.[20] The use of an inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.[18]

Caption: Workflow for DSC analysis of crystalline this compound.

Methodology:

-

Sample Preparation: Approximately 2-5 mg of the crystalline this compound sample is weighed accurately into a tared aluminum DSC pan.[21]

-

Encapsulation: The pan is hermetically sealed with an aluminum lid. An identical empty sealed pan is prepared for use as a reference.

-

Instrument Setup: The sample and reference pans are placed into the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves equilibrating at room temperature, followed by heating at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 180 °C).

-

Data Analysis: The heat flow versus temperature is plotted. The melting point is determined from the onset temperature or the peak of the endothermic transition. The area under the peak is integrated to calculate the heat of fusion (ΔHfus).

Stability of Crystalline this compound

The physical and chemical stability of a pesticide active ingredient is paramount for ensuring its shelf life and efficacy. For crystalline materials, physical stability primarily relates to the potential for polymorphic transformation or crystal growth, especially in suspension formulations.[22][23]

-

Thermal Stability: Indoxacarb is a solid with a high decomposition temperature (reported as 208 ± 7.0°C for a 3S+1R mixture), indicating good thermal stability under normal storage conditions.[15]

-

Hydrolytic Stability: Indoxacarb's stability in aqueous environments is highly pH-dependent. It is significantly more stable under acidic conditions (half-life > 30 days at pH 5) than in neutral or alkaline conditions (half-life of 38 days at pH 7 and just 1 day at pH 9).[6][7] Chiral analysis has shown that both the (R) and (S) enantiomers hydrolyze at the same rate.[8]

-

Photolytic Stability: In the presence of light, Indoxacarb degrades relatively quickly in aqueous solutions, with a reported photolysis half-life of approximately 3 days.[6] This degradation occurs at the same rate for both enantiomers.[8]

For formulated products, especially suspension concentrates, preventing crystal growth is a key challenge. Accelerated storage stability tests (e.g., 2 weeks at 54°C) are standard industry practice to simulate long-term storage at ambient temperatures and assess any changes in particle size distribution or crystalline form.[10][23]

Conclusion

The physicochemical properties of crystalline this compound are foundational to the development, formulation, and registration of Indoxacarb-based insecticides. While its properties are identical to its insecticidally active (S)-enantiomer in an achiral environment, understanding its crystalline behavior is crucial for controlling the quality and stability of technical materials and final products. The analytical protocols outlined in this guide—XRPD for phase identification and DSC for thermal characterization—provide a robust framework for researchers and scientists to generate reliable and reproducible data. As precision agriculture and sustainable pest management continue to drive the demand for highly optimized, enantiopure products, a complete and detailed characterization of all components, including inactive enantiomers, will remain an indispensable part of the development cycle.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107720, Indoxacarb. Retrieved January 15, 2026, from [Link].

-

U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Indoxacarb. Retrieved January 15, 2026, from [Link].

-

The Good Scents Company. (n.d.). Indoxacarb. Retrieved January 15, 2026, from [Link].

- Google Patents. (n.d.). CN105111164B - The crystal formation of smart indoxacarb.

-

Food and Agriculture Organization of the United Nations. (2018). FAO SPECIFICATIONS AND EVALUATIONS INDOXACARB. Retrieved January 15, 2026, from [Link].

-

INCHEM. (n.d.). INDOXACARB. Retrieved January 15, 2026, from [Link].

- Pesticide. (n.d.). Differential scanning calorimetry (DSC) for pesticide analysis. Retrieved January 15, 2026, from a hypothetical source describing DSC for pesticides.

-

A-Z Animals. (2025). Indoxacarb Mode of Action: How This Insecticide Works at the Nerve Level. Retrieved January 15, 2026, from [Link].

-

Patsnap. (2025). How Calorimetry Aids in Pesticide Residue Analysis. Retrieved January 15, 2026, from [Link].

- Merck Index. (n.d.). Indoxacarb. Retrieved January 15, 2026, from a source analogous to the Merck Index.

-

Zhao, X., et al. (n.d.). The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides. PMC. Retrieved January 15, 2026, from [Link].

-

California Department of Pesticide Regulation. (n.d.). ENVIRONMENTAL FATE OF INDOXACARB. Retrieved January 15, 2026, from [Link].

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 15, 2026, from [Link].

-

California Department of Pesticide Regulation, Environmental Monitoring Branch. (2003). Environmental Fate of Indoxacarb. Retrieved January 15, 2026, from [Link].

-

International Union of Crystallography. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved January 15, 2026, from [Link].

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 15, 2026, from [Link].

-

ASTM International. (2011). Development of a Novel Solvent-Based Formulation for Pesticides That Are Prone to Crystallization. Retrieved January 15, 2026, from [Link].

-

von Stein, R. T., et al. (2013). Modulation of sodium channels by the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite in rat dorsal root ganglion neurons. Semantic Scholar. Retrieved January 15, 2026, from [Link].

- Google Patents. (n.d.). TWI760427B - A novel crystalline form of indoxacarb, a process for its preparation and use of the same.

-

Silver, K., et al. (2013). Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. ResearchGate. Retrieved January 15, 2026, from [Link].

- Google Patents. (n.d.). WO2018137387A1 - Crystalline form of indoxacarb, process for its preparation and use thereof.

-

Du, Y., et al. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. PMC. Retrieved January 15, 2026, from [Link].

-

Jin, Y., et al. (2020). Enantioselective Bioaccumulation of the Chiral Insecticide Indoxacarb in Zebrafish (Danio rerio). Environmental Toxicology and Chemistry. Retrieved January 15, 2026, from [Link].

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved January 15, 2026, from [Link].

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved January 15, 2026, from [Link].

-

Justia Patents. (2021). Crystallization inhibitors in agricultural formulations. Retrieved January 15, 2026, from [Link].

-

Technobis Crystallization Systems. (2019). Physical Stability of Agrochemical Formulations. YouTube. Retrieved January 15, 2026, from [Link].

-

Food and Agriculture Organization of the United Nations. (n.d.). INDOXACARB EVALUATION. Retrieved January 15, 2026, from [Link].

- Google Patents. (n.d.). BRPI0616433A2 - pesticide formulations with a risk of crystallization and a method for their preparation.

-

Ai, S., et al. (2024). Toxicokinetics and bioavailability of indoxacarb enantiomers and their new metabolites in rats. ResearchGate. Retrieved January 15, 2026, from [Link].

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Retrieved January 15, 2026, from [Link].

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved January 15, 2026, from [Link].

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 15, 2026, from [Link].

-

University of Hertfordshire. (n.d.). Indoxacarb (Ref: DPX KN128). AERU. Retrieved January 15, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18772464, Indoxacarb, (-)-. Retrieved January 15, 2026, from [Link].

-

Wang, Y., et al. (2020). Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions. PubMed Central. Retrieved January 15, 2026, from [Link].

- Abd-Alrahman, S. H. (n.d.). Potential Impacts of Climatic Changes on Indoxacarb Persistence and its Pre-harvest Interval in Tomato Fruits.

-

Li, Y., et al. (2024). Preparation of Nanoscale Indoxacarb by Using Star Polymer for Efficiency Pest Management. MDPI. Retrieved January 15, 2026, from [Link].

-

Food and Agriculture Organization of the United Nations. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES INDOXACARB. Retrieved January 15, 2026, from [Link].

Sources

- 1. Indoxacarb | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. News - Indoxacarb Mode of Action [bigpesticides.com]

- 4. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inchem.org [inchem.org]

- 6. cdn.branchcms.com [cdn.branchcms.com]

- 7. piat.org.nz [piat.org.nz]

- 8. fao.org [fao.org]

- 9. store.astm.org [store.astm.org]

- 10. youtube.com [youtube.com]

- 11. academic.oup.com [academic.oup.com]